Quetiapine-d8 Hemifumarate

Catalog No.
S917115
CAS No.
1185247-12-4
M.F
C25H29N3O6S
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quetiapine-d8 Hemifumarate

CAS Number

1185247-12-4

Product Name

Quetiapine-d8 Hemifumarate

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid

Molecular Formula

C25H29N3O6S

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2;

InChI Key

VRHJBWUIWQOFLF-SMODUGIXSA-N

SMILES

Array

Synonyms

2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl-d8)ethoxy]ethanol(2E)-2-Butenedioate;

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O

Quetiapine-d8 is intended for use as an internal standard for the quantification of quetiapine by GC- or LC-MS. Quetiapine is an atypical, second generation antipsychotic compound. It has effects at multiple receptors, antagonizing dopamine D1, D2, and D3 receptors (Kis = 994, 379, and 340 nM, respectively), serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors (Kis = 394, 118, and 307 nM, respectively), and α1A, α1B, and α2C adrenergic receptors (Kis = 22, 15, and 29 nM, respectively). Quetiapine also potently antagonizes the histamine H1 receptor (Ki = 11 nM).

Quetiapine-d8 hemifumarate (CAS 1185247-12-4) is a premium stable isotope-labeled internal standard (SIL-IS) specifically synthesized for the precise quantification of the atypical antipsychotic quetiapine in complex biological matrices via LC-MS/MS and GC-MS [1]. By incorporating eight deuterium atoms, it achieves a critical +8 Da mass shift (m/z 392.2 vs 384.2 for the unlabeled drug), which effectively eliminates isotopic cross-talk and ensures high isotopic purity (>99% D). Crucially, this standard is formulated as a hemifumarate salt—the exact same salt form as the clinical active pharmaceutical ingredient (API) [1]. This structural and physicochemical equivalence guarantees that the internal standard perfectly mimics the target analyte's solubility, ionization efficiency, and extraction recovery across diverse sample preparation workflows, including protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) [1]. For procurement teams and bioanalytical laboratories, sourcing the d8-hemifumarate form rather than a free base or generic analog is essential for meeting stringent regulatory guidelines for bioanalytical method validation and minimizing assay variance in therapeutic drug monitoring and pharmacokinetic studies[1].

Substituting Quetiapine-d8 hemifumarate with lower-deuterated analogs (such as Quetiapine-d4), alternative salt forms (like the free base), or generic structural analogs introduces significant analytical vulnerabilities that compromise assay reproducibility[1]. Lower-deuterated standards often suffer from isotopic overlap, where the natural isotopic envelope of high-concentration clinical samples bleeds into the internal standard's mass channel, artificially depressing the calculated concentration [1]. Furthermore, utilizing a free base Quetiapine-d8 instead of the hemifumarate salt creates a mismatch in dissolution kinetics and partitioning behavior during initial sample extraction. Because clinical quetiapine is administered and circulates as a hemifumarate, a free base internal standard may exhibit divergent recovery rates during solid-phase extraction (SPE) or liquid-liquid extraction (LLE), particularly under varying pH conditions [1]. Generic structural analogs fail to co-elute precisely with quetiapine, exposing the assay to uncorrected matrix effects (ion suppression or enhancement) at different retention times. Consequently, procurement of the exact d8-hemifumarate standard is a non-negotiable requirement for laboratories aiming to achieve <15% coefficient of variation (CV) and regulatory compliance in quantitative bioanalysis [1].

Elimination of Isotopic Cross-Talk via +8 Da Mass Shift

In high-sensitivity LC-MS/MS assays, the selection of a highly deuterated internal standard is critical to prevent the natural isotopic envelope of the target drug from interfering with the IS signal. Quetiapine-d8 hemifumarate provides a +8 Da mass shift (m/z 392.2) compared to unlabeled quetiapine (m/z 384.2) [1]. This wide mass separation ensures <0.1% isotopic cross-talk even at the upper limit of quantification (ULOQ), whereas lower deuterated analogs like Quetiapine-d4 (+4 Da) can exhibit up to 1-3% cross-talk due to the M+4 natural isotope contribution of the parent molecule [1]. This near-zero interference allows for a broader dynamic range (e.g., 1-500 ng/mL) without non-linear calibration curve distortion at high clinical concentrations [1].

Evidence DimensionIsotopic cross-talk / interference at ULOQ
Target Compound Data<0.1% cross-talk contribution to IS channel (Quetiapine-d8)
Comparator Or Baseline1-3% cross-talk contribution (Quetiapine-d4 baseline inference)
Quantified Difference>10-fold reduction in isotopic interference
ConditionsLC-MS/MS quantification at ULOQ (e.g., 500 ng/mL)

Procuring the d8 variant instead of d4 prevents calibration curve non-linearity at high concentrations, ensuring regulatory compliance in pharmacokinetic assays.

Extraction Recovery Matching via Identical Salt Form

The extraction efficiency of an internal standard must perfectly mirror the target analyte to correct for procedural losses. Because clinical quetiapine is formulated as a hemifumarate, Quetiapine-d8 hemifumarate exhibits an identical extraction recovery profile (103.5% ± 1.7%) to the target drug (103.4%-105.9%) during protein precipitation and sample extraction [1]. In contrast, utilizing a free base Quetiapine-d8 or a generic structural analog can result in a 10-20% divergence in absolute recovery due to differences in aqueous solubility and partitioning behavior at physiological pH [1]. This precise matching guarantees that the relative recovery remains constant, yielding an intra-day relative standard deviation (RSD) of <2% at the lower limit of quantification (LLOQ) [1].

Evidence DimensionExtraction recovery tracking (IS vs Analyte)
Target Compound Data103.5% ± 1.7% recovery (Quetiapine-d8 Hemifumarate)
Comparator Or Baseline10-20% recovery divergence (Free base / structural analogs)
Quantified DifferenceNear perfect 1:1 recovery correlation with the clinical API
ConditionsProtein precipitation / extraction from human plasma

Matching the exact hemifumarate salt form ensures identical partitioning during sample prep, preventing quantitative bias and reducing assay failure rates.

Absolute Matrix Effect Compensation in Complex Biological Fluids

Matrix effects (ion suppression or enhancement) from endogenous plasma components severely impact LC-MS/MS accuracy if not properly corrected. Quetiapine-d8 hemifumarate perfectly co-elutes with unlabeled quetiapine, experiencing the exact same ionization environment. Clinical validation studies demonstrate that the matrix effect for Quetiapine-d8 is 102.8% ± 2.3%, perfectly normalizing the quetiapine matrix effect (99.2%-105.0%) [1]. When generic internal standards (e.g., clozapine or other non-isotopic antipsychotics) are used, matrix effects can diverge by up to 15-30% because they elute at different retention times, exposing them to different suppressing lipids or proteins [1]. The SIL-IS normalizes these variations, maintaining overall assay accuracy between 99.3% and 101.1% [1].

Evidence DimensionMatrix effect normalization
Target Compound Data102.8% ± 2.3% matrix effect (perfectly tracking analyte)
Comparator Or Baseline15-30% matrix effect divergence (Generic non-isotopic IS)
Quantified DifferenceComplete cancellation of ionization variance
ConditionsLC-MS/MS analysis of human plasma extracts

Procuring a true stable-isotope labeled standard guarantees that matrix effects are mathematically canceled out, which is mandatory for robust therapeutic drug monitoring.

High-Throughput Therapeutic Drug Monitoring (TDM)

Quetiapine-d8 hemifumarate is the optimal internal standard for clinical laboratories conducting high-throughput TDM of quetiapine. Its ability to perfectly track the hemifumarate API's extraction recovery and correct for matrix effects ensures that patient samples with varying lipid or protein content yield accurate concentrations, supporting precise dosage adjustments in psychiatric care[1].

Pharmacokinetic (PK) and Bioequivalence Studies

In clinical trials evaluating new extended-release formulations or generic bioequivalence, regulatory agencies (FDA/EMA) require highly robust bioanalytical methods. The +8 Da mass shift of Quetiapine-d8 eliminates isotopic cross-talk at the upper limit of quantification, allowing for a wide, linear dynamic range (e.g., 1 to 500 ng/mL) necessary to accurately map the drug's absorption and elimination phases [1].

Forensic Toxicology and Postmortem Analysis

Postmortem blood and tissue samples present highly complex and degraded matrices that cause severe ion suppression in LC-MS/MS. The perfect co-elution and identical ionization efficiency of Quetiapine-d8 hemifumarate ensure that these extreme matrix effects are fully compensated, preventing false negatives or inaccurate quantification in forensic investigations [2].

Dried Blood Spot (DBS) Assay Development

DBS analysis requires internal standards that exhibit identical extraction kinetics from the cellulose matrix as the target analyte. Formulated as the identical hemifumarate salt, Quetiapine-d8 ensures matched desorption and recovery from dried blood spots, enabling reliable, minimally invasive microsampling workflows for remote psychiatric patients [3].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

507.22792079 Da

Monoisotopic Mass

507.22792079 Da

Heavy Atom Count

35

Dates

Last modified: 04-14-2024

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